molecular formula C10H7F3O2S B3388249 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid CAS No. 865350-55-6

3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid

Cat. No. B3388249
M. Wt: 248.22 g/mol
InChI Key: UNRRBIKDFCHNDJ-ZZXKWVIFSA-N
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Description

“3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid” is a compound used for proteomics research . It has a molecular formula of C10H7F3O2S and a molecular weight of 248.22 .


Synthesis Analysis

The synthesis of this compound involves a reaction with piperidine in pyridine for 5 hours under heating/ reflux conditions . The reaction mixture is then cooled to room temperature and poured onto ice and 6N HCl. The precipitate is isolated, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of “3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid” consists of a phenyl ring substituted with a trifluoromethylthio group at the 4-position and an acrylic acid group at the 3-position .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 279.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 37 Å2, and a polarizability of 19.3±0.5 10-24 cm3 .

properties

IUPAC Name

(E)-3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2S/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRRBIKDFCHNDJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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